molecular formula C11H10O3 B3260839 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde CAS No. 33522-15-5

1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde

Cat. No.: B3260839
CAS No.: 33522-15-5
M. Wt: 190.19 g/mol
InChI Key: HMUCNHQJQSOIQC-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H10O3 It is characterized by a cyclopropane ring attached to a benzodioxole moiety, which is a fused ring system containing a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor, such as a benzodioxole derivative, followed by formylation to introduce the aldehyde group. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Similar structure but with an alcohol group instead of an aldehyde group.

    1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    1-benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Contains a pyrrole ring in addition to the benzodioxole moiety.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde is unique due to its combination of a cyclopropane ring and a benzodioxole moiety, which imparts distinct chemical and biological properties. Its structural features make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUCNHQJQSOIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228708
Record name 1-(1,3-Benzodioxol-5-yl)cyclopropanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33522-15-5
Record name 1-(1,3-Benzodioxol-5-yl)cyclopropanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33522-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Benzodioxol-5-yl)cyclopropanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde
Reactant of Route 2
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde
Reactant of Route 3
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde
Reactant of Route 5
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde
Reactant of Route 6
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde

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